molecular formula C20H20N4O3 B2499435 18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one CAS No. 861209-62-3

18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one

Cat. No.: B2499435
CAS No.: 861209-62-3
M. Wt: 364.405
InChI Key: HXXIQPLMSJKLKC-UHFFFAOYSA-N
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Description

18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[118003,1104,8016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[118003,1104,8

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential use in drug development.

    Industry: Its unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one exerts its effects is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds that are structurally similar to 18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one include:

Uniqueness

The uniqueness of this compound lies in its complex pentacyclic structure and the presence of multiple functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-11-6-19-21-10-14-16(24(19)22-11)9-15-13-8-18(27-3)17(26-2)7-12(13)4-5-23(15)20(14)25/h6-8,10,15H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXIQPLMSJKLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1)C(=O)N4CCC5=CC(=C(C=C5C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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